TZB 30878

Irritable Bowel Syndrome d-IBS animal model stress-induced defecation

TZB 30878 (3‑amino‑5,6,7,8‑tetrahydro‑2‑{4‑[4‑(quinolin‑2‑yl)piperazin‑1‑yl]butyl}quinazolin‑4(3H)‑one; CAS 864385‑95‑5) is a 3‑aminoquinazolinone derivative that simultaneously activates the 5‑HT₁A receptor and blocks the 5‑HT₃ receptor. It was discovered through iterative linker optimisation of a quinazolinone‑piperazinylquinoline series and is covered by Patent WO2005082887 (A1).

Molecular Formula C25H32N6O
Molecular Weight 432.6 g/mol
Cat. No. B1245654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTZB 30878
Synonyms3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one
TZB 30878
TZB-30878
TZB30878
Molecular FormulaC25H32N6O
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N
InChIInChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2
InChIKeyWFQOETMVYMINSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TZB 30878 for IBS Research: Dual 5‑HT₁A Agonist / 5‑HT₃ Antagonist Procurement Guide


TZB 30878 (3‑amino‑5,6,7,8‑tetrahydro‑2‑{4‑[4‑(quinolin‑2‑yl)piperazin‑1‑yl]butyl}quinazolin‑4(3H)‑one; CAS 864385‑95‑5) is a 3‑aminoquinazolinone derivative that simultaneously activates the 5‑HT₁A receptor and blocks the 5‑HT₃ receptor [1]. It was discovered through iterative linker optimisation of a quinazolinone‑piperazinylquinoline series and is covered by Patent WO2005082887 (A1) [2]. The compound is orally bioavailable and was specifically developed as a therapeutic candidate for diarrhoea‑predominant irritable bowel syndrome (d‑IBS), where both serotonergic activities are mechanistically required for in‑vivo efficacy [1][3].

Orally bioavailable tool compound for in-vivo serotonin pathway studies
Dual 5‑HT1A agonism / 5‑HT3 antagonism in a single molecule
Reported model response in rat stress-induced defecation paradigm

Why TZB 30878 Cannot Be Replaced by a Standalone 5‑HT₁A Agonist or 5‑HT₃ Antagonist in IBS Research


Single‑mechanism serotonergic agents fail to replicate the in‑vivo efficacy of TZB 30878 in the wrap‑restraint stress‑induced defecation model. The 5‑HT₁A partial agonist tandospirone (30–100 mg/kg p.o.) and the 5‑HT₃ antagonist alosetron (1–10 mg/kg p.o.) each lacked significant effect, whereas TZB 30878 (1–10 mg/kg p.o.) produced dose‑dependent normalisation of stress‑induced defecation [1]. Within the same 3‑aminoquinazolinone chemical series, earlier sulfur‑linker analogues retained high in‑vitro affinity but failed to translate to in‑vivo activity; only the methylene‑linker analogue (compound 17m = TZB 30878) achieved oral bioavailability and in‑vivo pharmacology [2]. Mechanistic dissection with the 5‑HT₁A antagonist WAY‑100635 confirmed that both 5‑HT₁A agonism and 5‑HT₃ antagonism contribute to efficacy—neither component alone is sufficient [1].

TZB 30878 (dual)
Dose-dependent defecation normalization (1–10 mg/kg p.o.)
5‑HT1A agonist alone
Tandospirone showed no significant effect in the same model
TZB 30878 (dual)
Mechanistically required dual engagement confirmed by WAY‑100635 reversal
5‑HT3 antagonist alone
Alosetron lacked efficacy at clinically relevant doses in the same paradigm

TZB 30878 Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparator Evidence


In‑Vivo Efficacy in Rat IBS Model: Dual Mechanism Outperforms Single‑Target Comparators

In the wrap‑restraint stress‑induced defecation model in rats, TZB 30878 (1–10 mg/kg p.o.) produced dose‑dependent normalisation of defecation. Under identical experimental conditions, neither the selective 5‑HT₁A agonist tandospirone (30 and 100 mg/kg p.o.) nor the selective 5‑HT₃ antagonist alosetron (1–10 mg/kg p.o.) showed significant inhibitory effects. WAY‑100635 pre‑treatment partially attenuated TZB 30878ʼs efficacy, confirming both 5‑HT₁A and 5‑HT₃ components are necessary [1].

In‑Vivo Efficacy
Head‑to‑head
TZB dose‑dependent normalisation; tandospirone & alosetron no significant effect
Supports dual‑mechanism model response interpretation
Rat wrap‑restraint stress model; oral route
Irritable Bowel Syndrome d-IBS animal model stress-induced defecation

Dual Receptor Binding Affinity: Kd Values at Human 5‑HT₁A and 5‑HT₃ Receptors

Saturation binding assays with [³H]TZB 30878 against recombinant human receptors yielded Kd values of 0.68 ± 0.03 nM at 5‑HT₁A and 8.90 ± 1.73 nM at 5‑HT₃, demonstrating a single molecule engaging both targets with nanomolar affinity [1]. By comparison, the clinically used 5‑HT₁A partial agonist tandospirone displays a Ki of ~27 nM at human 5‑HT₁A receptors [2], while alosetron shows a Ki of ~0.5 nM at human 5‑HT₃ receptors [3]—neither compound engages the complementary receptor at pharmacologically relevant concentrations.

Dual Binding Kd
Cross‑study comparable
Kd 5‑HT1A 0.68 nM; Kd 5‑HT3 8.90 nM
Single‑molecule dual‑target engagement profile
Tandospirone Ki 27 nM (5‑HT1A only); alosetron Ki 0.5 nM (5‑HT3 only)
Radioligand binding 5-HT1A receptor 5-HT3 receptor Kd determination

5‑HT₁A Agonist Intrinsic Efficacy: Near‑Full Agonism vs. Partial Agonist Comparators

In a rat behavioural model of 5‑HT₁A agonism (5‑HT syndrome induction), TZB 30878 achieved an Emax of 99.2% relative to the reference full agonist R‑(+)‑8‑OH‑DPAT (100%). In the same assay system, the clinically used anxiolytic tandospirone reached only 66.7% of the maximal response, and the 5‑HT₁A antagonist WAY‑100635 produced 7.2% [1]. These data classify TZB 30878 as a near‑full 5‑HT₁A agonist, whereas tandospirone and buspirone are partial agonists with Emax values typically in the 60–70% range [2].

5‑HT1A Agonist Emax
Cross‑study comparable
Emax 99.2% vs. tandospirone 66.7%
Near‑full agonism supports high‑efficacy 5‑HT1A activation model response
Rat 5‑HT syndrome behavioural assay
5-HT1A agonism Emax intrinsic efficacy 5-HT syndrome

Linker Chemistry: Methylene vs. Sulfur Determines Oral Bioavailability and In‑Vivo Translation

Within the quinazolinone‑piperazinylquinoline series, analogues bearing a sulfur atom in the alkyl linker exhibited high in‑vitro binding affinity at both 5‑HT₁A and 5‑HT₃ receptors but showed negligible in‑vivo activity. Systematic replacement of the sulfur with a methylene group produced compound 17m (TZB 30878), which retained dual‑target affinity while gaining oral bioavailability and robust in‑vivo pharmacology, including dose‑dependent Bezold‑Jarisch reflex inhibition and stress‑induced defecation suppression [1]. This linker‑dependent PK divergence means that earlier sulfur‑containing analogues in the same patent family cannot substitute for TZB 30878 in whole‑animal studies.

Linker Chemistry
Structure‑activity context
Methylene linker → oral bioavailability & in‑vivo pharmacology; sulfur linker → in‑vitro only
Methylene linker required for in‑vivo translation; sulfur analogues may not substitute
Same quinazolinone‑piperazinylquinoline scaffold
Structure-activity relationship linker optimization oral bioavailability pharmacokinetics

Metabolic Pathway Definition: CYP3A4‑Dependent Clearance with Minor CYP2D6 Contribution

Incubation of [quinazoline‑2‑¹⁴C]TZB 30878 with human hepatic microsomes identified eight metabolites. CYP‑specific inhibitor experiments demonstrated that CYP3A4 is the major enzyme responsible for TZB 30878 metabolism, with CYP2D6 playing a minor role [1]. A unique N‑deamination pathway leading to metabolite M5 was identified, representing a novel microsomal biotransformation [1]. Clinically used 5‑HT₃ antagonists such as alosetron and ondansetron are metabolised via different CYP isoforms (e.g., CYP2C9, CYP1A2, CYP2D6), making TZB 30878 a distinct tool for studying CYP3A4‑dependent serotonergic pharmacology.

Metabolic Pathway
Metabolic pathway context
CYP3A4 major; CYP2D6 minor; 8 metabolites including novel N‑deamination
CYP3A4‑predominant clearance differentiates from other 5‑HT3 antagonists for DDI studies
Human hepatic microsomes; distinct from alosetron/ondansetron routes
Drug metabolism CYP450 CYP3A4 hepatic microsomes drug–drug interaction

TZB 30878: Evidence‑Based Research and Industrial Application Scenarios


Diarrhoea‑Predominant IBS (d‑IBS) Preclinical Pharmacology

TZB 30878 is the only published small molecule that normalises stress‑induced defecation in the rat wrap‑restraint model at oral doses of 1–10 mg/kg, where single‑mechanism agents tandospirone and alosetron each failed. This makes it the reference compound for pharmacodynamic studies investigating dual 5‑HT₁A/5‑HT₃ mechanisms in d‑IBS [1]. Experimental designs requiring a positive control with demonstrated in‑vivo efficacy in this specific model should prioritise TZB 30878 over any single‑target comparator.

Dual Serotonergic Mechanism‑of‑Action Studies

For research programmes exploring the therapeutic hypothesis that concurrent 5‑HT₁A agonism and 5‑HT₃ antagonism is superior to either mechanism alone, TZB 30878 provides a single‑molecule pharmacological probe with validated binding at both targets (Kd = 0.68 nM for 5‑HT₁A; Kd = 8.90 nM for 5‑HT₃) [1]. The WAY‑100635 reversal experiment in the 2007 Tamaoki paper further provides a built‑in mechanistic control paradigm, enabling researchers to dissect the relative contribution of each receptor component without switching compounds [1].

CYP3A4‑Dependent Drug Metabolism and Drug–Drug Interaction Studies

TZB 30878 is primarily metabolised by CYP3A4, with a minor contribution from CYP2D6, and generates eight characterised metabolites including a novel N‑deamination product (M5) [2]. This well‑defined metabolic profile supports its use as a substrate probe in CYP3A4 phenotyping assays and in drug–drug interaction studies where a serotonergic compound with CYP3A4‑dependent clearance is required. Its metabolic pathway is distinct from those of clinically used 5‑HT₃ antagonists such as alosetron (CYP2C9/CYP1A2), enabling comparative metabolism studies within the serotonergic class.

5‑HT₁A Receptor Full‑Agonism Benchmarking vs. Partial Agonists

With an Emax of 99.2% (relative to R‑(+)‑8‑OH‑DPAT), TZB 30878 functions as a near‑full 5‑HT₁A agonist, in contrast to the partial agonists tandospirone (Emax = 66.7%) and buspirone (Emax ≈ 65.4%) [3]. This makes TZB 30878 a valuable comparator for studies examining the functional consequences of high‑efficacy vs. low‑efficacy 5‑HT₁A activation, particularly in the context of the brain–gut axis where 5‑HT₁A signalling modulates both central and enteric functions.

Application
Selection Property
Validation Focus
d‑IBS pharmacodynamic model studies
Dual 5‑HT1A/5‑HT3 mechanism
Stress‑induced defecation normalization in rat model
Dual‑target mechanism‑of‑action dissection
Reported dual‑target binding profile
WAY‑100635 reversal control experiment
CYP3A4 metabolism & DDI studies
CYP3A4‑dominant hepatic clearance
CYP phenotyping and metabolite profiling
5‑HT1A agonist efficacy benchmarking
Near‑full agonist Emax (99.2% reference)
Comparison with partial agonists in 5‑HT syndrome assay
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